molecular formula C15H11Br2NO3 B290899 4-(Acetylamino)phenyl 2,4-dibromobenzoate

4-(Acetylamino)phenyl 2,4-dibromobenzoate

Cat. No. B290899
M. Wt: 413.06 g/mol
InChI Key: SCGQOIBWZWIWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 2,4-dibromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPB, and it is a derivative of the 2,4-dibromobenzoic acid. The chemical structure of DAPB is shown below:

Mechanism of Action

The mechanism of action of DAPB is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDACs, DAPB can increase the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
DAPB has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of other types of cells, including endothelial cells and fibroblasts. In addition, DAPB has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAPB is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of DAPB is its relatively low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on DAPB. One area of research could be the development of new formulations of DAPB that improve its solubility and bioavailability. Another area of research could be the identification of new targets for DAPB, which could expand its potential applications beyond cancer treatment. Finally, further studies could be conducted to investigate the potential use of DAPB in combination with other drugs or treatments to enhance its antitumor activity.

Synthesis Methods

The synthesis of DAPB involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,4-dibromobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPB. The overall reaction scheme is shown below:

Scientific Research Applications

DAPB has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. DAPB has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, DAPB can induce cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

IUPAC Name

(4-acetamidophenyl) 2,4-dibromobenzoate

InChI

InChI=1S/C15H11Br2NO3/c1-9(19)18-11-3-5-12(6-4-11)21-15(20)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,19)

InChI Key

SCGQOIBWZWIWKY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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